CEP-37440 is a dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK), specifically designed to disrupt the signaling pathways mediated by these kinases. [, ] This compound is classified as a small-molecule kinase inhibitor with potential antineoplastic activity. [] In scientific research, CEP-37440 serves as a valuable tool to investigate the roles of FAK and ALK in various cellular processes, particularly in the context of cancer cell growth, proliferation, and survival. [, , , , ]
While the abstracts do not provide a detailed molecular structure of CEP-37440, they do mention that it is structurally related to an ALK inhibitor. [] The paper "Discovery of Clinical Candidate CEP-37440, a Selective Inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK)" [] likely provides the specific molecular structure of CEP-37440.
CEP-37440 exerts its effects by selectively binding to and inhibiting both ALK and FAK kinases. [] This inhibition disrupts the signal transduction pathways downstream of these kinases, ultimately leading to the inhibition of tumor cell growth, particularly in cells that overexpress ALK or FAK. [] For instance, CEP-37440 was found to decrease the proliferation of inflammatory breast cancer (IBC) cells by targeting FAK, which is often overexpressed and activated in these cells. [, ] Additionally, CEP-37440 downregulated genes involved in cell growth, proliferation, and survival, while upregulating genes associated with cell death and inhibition of cellular movement. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2